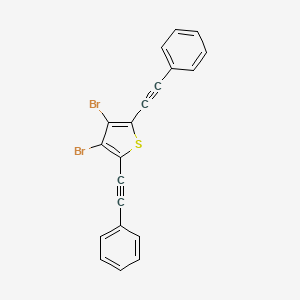
Thiophene, 3,4-dibromo-2,5-bis(phenylethynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, 3,4-dibromo-2,5-bis(phenylethynyl)- is a derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is characterized by the presence of two bromine atoms at the 3 and 4 positions and two phenylethynyl groups at the 2 and 5 positions on the thiophene ring. The unique structure of this compound makes it an interesting subject for research in various fields, including organic electronics and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 3,4-dibromo-2,5-bis(phenylethynyl)- typically involves the bromination of thiophene followed by the introduction of phenylethynyl groups. One common method involves the use of 3,4-dibromothiophene as a starting material. The phenylethynyl groups can be introduced through a palladium-catalyzed cross-coupling reaction with phenylacetylene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Thiophene, 3,4-dibromo-2,5-bis(phenylethynyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The phenylethynyl groups can participate in further cross-coupling reactions to form more complex structures.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to introduce phenylethynyl groups.
Nucleophiles: Such as amines or thiols, used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 3,4-disubstituted thiophenes, while cross-coupling reactions can produce more complex polyaromatic compounds .
Aplicaciones Científicas De Investigación
Thiophene, 3,4-dibromo-2,5-bis(phenylethynyl)- has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers due to its conjugated structure.
Materials Science: Investigated for its potential in creating novel materials with unique electronic and optical properties.
Medicinal Chemistry: Explored for its potential biological activities, although specific applications in medicine are still under research.
Mecanismo De Acción
The mechanism of action of thiophene, 3,4-dibromo-2,5-bis(phenylethynyl)- in its applications is primarily related to its electronic properties. The conjugated system allows for efficient charge transport, making it useful in electronic devices. The presence of bromine atoms and phenylethynyl groups can also influence the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dibromo-2,5-bis(methylthio)thiophene: Similar in structure but with methylthio groups instead of phenylethynyl groups.
2,5-Dibromo-3-hexylthiophene: Another thiophene derivative with hexyl groups.
Dithieno[3,2-b2′,3′-d]thiophene: A related compound with a fused thiophene ring system.
Uniqueness
Thiophene, 3,4-dibromo-2,5-bis(phenylethynyl)- is unique due to the presence of phenylethynyl groups, which enhance its conjugation and electronic properties. This makes it particularly valuable in applications requiring high conductivity and stability.
Propiedades
Número CAS |
874583-46-7 |
|---|---|
Fórmula molecular |
C20H10Br2S |
Peso molecular |
442.2 g/mol |
Nombre IUPAC |
3,4-dibromo-2,5-bis(2-phenylethynyl)thiophene |
InChI |
InChI=1S/C20H10Br2S/c21-19-17(13-11-15-7-3-1-4-8-15)23-18(20(19)22)14-12-16-9-5-2-6-10-16/h1-10H |
Clave InChI |
DQPVBRKBYCIKLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=C(C(=C(S2)C#CC3=CC=CC=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenemethanamine, N-[2-(phenylseleno)hexylidene]-](/img/structure/B14204509.png)


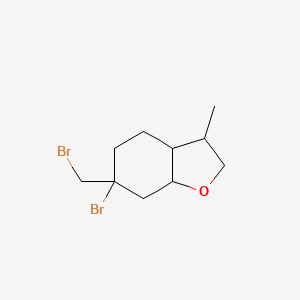
![Dimethyl(phenyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14204540.png)

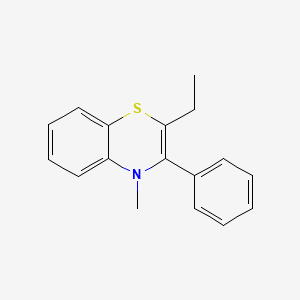

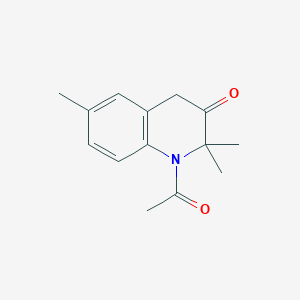
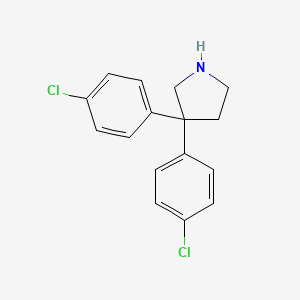
![N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide](/img/structure/B14204574.png)
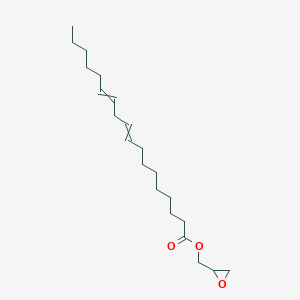
![Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]-](/img/structure/B14204587.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyrazine-2-carboxamide](/img/structure/B14204593.png)
